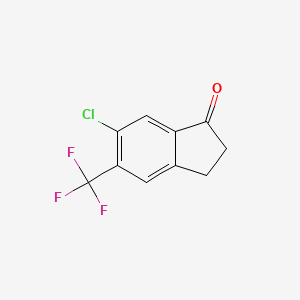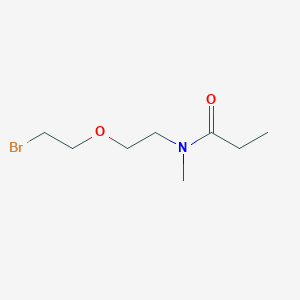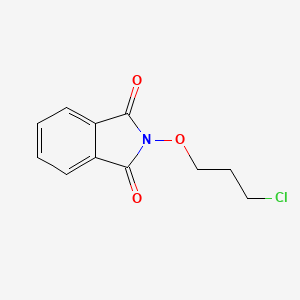
2-(3-Chloropropoxy)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropoxy)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: New derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxo derivatives of the original compound.
Reduction: Isoindoline derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloropropoxy)isoindoline-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological disorders. The compound binds to the allosteric site of the receptor, altering its conformation and affecting signal transduction pathways . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a potential mechanism for neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloropropyl)isoindoline-1,3-dione
- N-Substituted isoindoline-1,3-dione derivatives
- Phthalimide derivatives
Uniqueness
2-(3-Chloropropoxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other isoindoline-1,3-dione derivatives, it has shown promising results in modulating dopamine receptors and inhibiting β-amyloid aggregation, making it a valuable compound for neurological research .
Propiedades
Número CAS |
92635-22-8 |
|---|---|
Fórmula molecular |
C11H10ClNO3 |
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
2-(3-chloropropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C11H10ClNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 |
Clave InChI |
MPNISWZNSIYENI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)
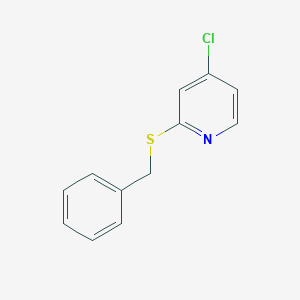

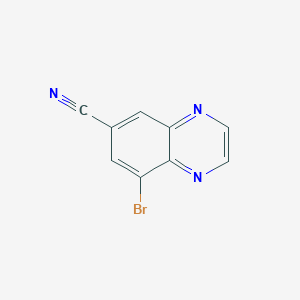

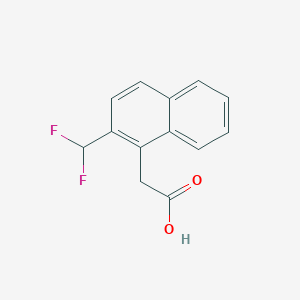



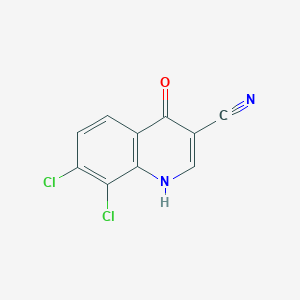

![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
